N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride
Overview
Description
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Plant Growth Regulation
Compounds similar to N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride, such as 1-methylcyclopropene (1-MCP), have been extensively studied for their role in inhibiting ethylene action, which is critical in controlling the ripening and senescence of fruits and vegetables. 1-MCP's ability to delay ripening and extend the shelf life of produce is well documented, suggesting potential applications of this compound in agricultural and horticultural practices if it shares similar ethylene action inhibition properties (Blankenship & Dole, 2003).
Stabilization and Controlled Release of Active Compounds
Research on the stabilization and controlled release of gaseous/volatile active compounds, including ethylene and 1-MCP, highlights the importance of such technologies in improving the safety and quality of fresh produce. This area of study indicates potential applications for this compound in formulations designed to regulate ripening, inhibit microbial growth, and maintain postharvest quality of fruits and vegetables if it functions similarly to these compounds (Chen et al., 2020).
Advanced Oxidation Processes
The impact of chloride ions on advanced oxidation processes (AOPs) used for environmental remediation suggests that compounds containing chloride, such as this compound, might influence or participate in chemical reactions leading to the degradation of pollutants. Understanding the behavior of chloride ions in AOPs can inform the potential environmental applications or effects of using such compounds in water treatment or pollution control strategies (Oyekunle et al., 2021).
Chemical Encapsulation and Surface Modification
Studies on the modification of surfaces, such as polyvinyl chloride (PVC) into layers of macromolecular cyclams, reveal the versatility of chloride-containing compounds in creating materials with improved properties, including resistance to aggressive media and enhanced mechanical strength. This suggests potential applications in chemical encapsulation and the development of advanced materials with specific functionalities (Fridman et al., 2015).
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-5(6-3-4-6)8(2)11(7,9)10/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFEPLSSZWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.